Biphenyl-4-YL-hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Biphenyl-4-YL-hydrazine hydrochloride involves the condensation of specific chlorides with hydrazine hydrate. For instance, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, a related compound, is synthesized through the condensation of picryl chloride with hydrazine hydrate in methanol, indicating a similar pathway could be involved in the synthesis of this compound (Badgujar et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized by various spectroscopic techniques such as IR, 1H NMR, and X-ray diffraction. These methods provide detailed information on the molecular geometry and electronic structure, crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of energetically significant materials. For example, the reaction product of a similar compound with triphenylphosphine and subsequent reactions highlights the compound's reactivity and potential for synthesizing novel materials with significant applications (Brovarets et al., 2004).

Wissenschaftliche Forschungsanwendungen

1. Catalytic Dechlorination

Biphenyl-4-YL-hydrazine hydrochloride is used in the dechlorination of polychlorinated biphenyls (PCBs) with palladium as a catalyst. This process efficiently yields biphenyl and can be enhanced with ultrasonication, showing a high reactivity for certain PCB bonds (Rodríguez & Lafuente, 2002).

2. Electrochemical Detection

Modified carbon paste electrodes, incorporating 3-(4′-amino-3′-hydroxy-biphenyl-4-yl)-acrylic acid and ZrO2 nanoparticles, have been used for electrochemical determination of hydrazine. This method demonstrates potential for detecting hydrazine in water samples (Mohammadi et al., 2015).

3. Synthesis of Antimicrobial Agents

This compound is involved in synthesizing 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives, which have shown antimicrobial activity. These compounds are synthesized through various reactions, including with phenyl hydrazine and acetyl hydrazine (Abubshait et al., 2011).

4. Fluorescent Probing in Biological Samples

Fluorescent probes have been developed using biphenyl derivatives for detecting hydrazine in environmental water systems and biological samples. These probes offer low detection limits and are suitable for fluorescence imaging in various biological contexts (Zhu et al., 2019).

5. Corrosion Inhibition Studies

Hydrazine compounds, including biphenyl derivatives, have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. These studies involve electrochemical techniques and density functional theory (DFT) calculations (Yadav et al., 2015).

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Biphenyl-4-YL-hydrazine hydrochloride. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

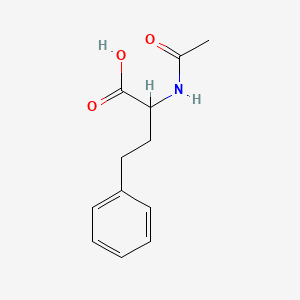

IUPAC Name |

(4-phenylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVHDZKZQXXRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212946 |

Source

|

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63543-02-2 |

Source

|

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63543-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)